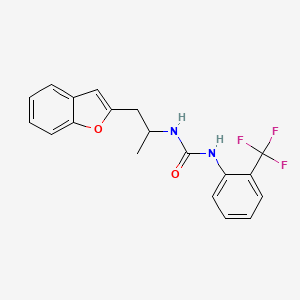

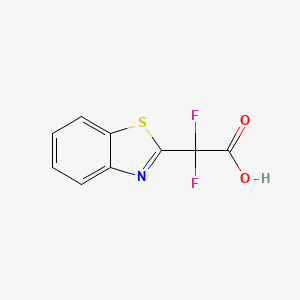

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as BF-3, is a potent and selective inhibitor of the protein kinase CK1α. CK1α is a crucial enzyme that plays a pivotal role in various cellular processes, including cell division, circadian rhythm regulation, and DNA damage response. BF-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and sleep disorders.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea and its derivatives exhibit significant enzyme inhibitory activities. For instance, compounds with a benzofuran nucleus, similar in structure to the compound , have been synthesized and evaluated for their 5-lipoxygenase inhibitory activities. These compounds, specifically designed with certain substituents, showed potent in vitro and in vivo inhibitory effects on the enzyme, suggesting a potential for therapeutic applications in diseases mediated by 5-lipoxygenase activity (Ohemeng et al., 1994).

Material Science

In material science, derivatives of the mentioned compound have been explored for their physical properties. For example, a study on the dielectric and thermal properties of methacrylate polymer, which bears a benzofuran side group, revealed insights into its potential use in advanced materials. The research found that these compounds exhibit significant changes in dielectric constant and loss with temperature, highlighting their potential in electronic applications (Çelik & Coskun, 2018).

Antimicrobial and Biological Activities

The benzofuran moiety, a part of the chemical structure , is also studied for its antimicrobial properties. Research on benzofuran aryl ureas and carbamates has shown that these compounds exhibit antimicrobial activities. The synthesis and characterization of such compounds, including their biological screening, suggest their potential as novel agents in combating microbial infections (Kumari et al., 2019).

Neuroprotective and Anti-inflammatory Applications

Compounds containing both the benzofuran and urea groups have been investigated for their potential in treating neurodegenerative diseases. A study demonstrated that new benzofuranylthiazole derivatives with an aryl-urea moiety exhibit dual acetylcholinesterase and butyrylcholinesterase inhibitory activities. These properties are crucial for developing treatments for Alzheimer's disease, providing a multi-targeted approach to managing the condition (Kurt et al., 2015).

Cancer Research

Furthermore, the compound's structural derivatives have been explored for their anticancer properties. Specific urea derivatives have shown cytotoxic activity against cancer cell lines, indicating their potential as chemotherapeutic agents. Research in this area aims to understand the mechanisms of action and develop more effective cancer treatments (Purwanto et al., 2020).

Eigenschaften

IUPAC Name |

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12(10-14-11-13-6-2-5-9-17(13)26-14)23-18(25)24-16-8-4-3-7-15(16)19(20,21)22/h2-9,11-12H,10H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLRWFJVALOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2-(trifluoromethyl)phenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2914187.png)

![2-((difluoromethyl)sulfonyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2914189.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2914190.png)

![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2914191.png)

![5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914197.png)

![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)

![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)

![(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2914205.png)

![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)